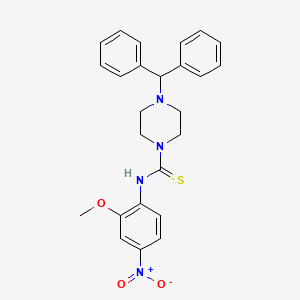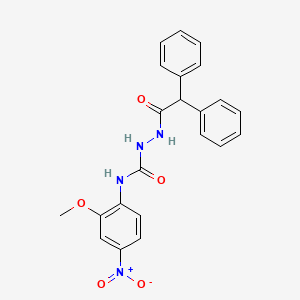
4-(diphenylmethyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarbothioamide
説明
4-(diphenylmethyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarbothioamide is a compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as DPC and has been found to have a range of interesting properties that make it a useful tool in various scientific studies.
作用機序
The mechanism of action of DPC is not yet fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. DPC has also been found to have anti-inflammatory properties, which may contribute to its potential as a cancer treatment.
Biochemical and Physiological Effects:
Studies have shown that DPC has a range of biochemical and physiological effects. These effects include the inhibition of certain enzymes, the induction of apoptosis (programmed cell death), and the inhibition of the growth and proliferation of cancer cells. DPC has also been found to have anti-inflammatory properties, which may contribute to its potential as a cancer treatment.
実験室実験の利点と制限
One of the main advantages of using DPC in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a potentially useful tool in the fight against cancer. However, there are also limitations to using DPC in lab experiments. For example, DPC may have side effects that could impact the results of experiments. Additionally, DPC may not be effective in all types of cancer cells, which could limit its usefulness in certain experiments.
将来の方向性
There are many potential future directions for research involving DPC. One area of research that shows promise is the use of DPC in combination with other cancer treatments. Studies have shown that DPC may be more effective when used in combination with other drugs or treatments. Additionally, further research is needed to fully understand the mechanism of action of DPC and how it can be used to treat cancer. Finally, more research is needed to determine the potential side effects of DPC and how they can be mitigated.
科学的研究の応用
DPC has been found to have a range of potential applications in scientific research. One of the most promising areas of research involves the use of DPC as a potential treatment for cancer. Studies have shown that DPC has the ability to inhibit the growth of cancer cells, making it a potentially useful tool in the fight against cancer.
特性
IUPAC Name |
4-benzhydryl-N-(2-methoxy-4-nitrophenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3S/c1-32-23-18-21(29(30)31)12-13-22(23)26-25(33)28-16-14-27(15-17-28)24(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-13,18,24H,14-17H2,1H3,(H,26,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBKASIZJHYHQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-({[(4-methyl-1-piperazinyl)amino]carbonyl}amino)benzoate hydrochloride](/img/structure/B4127695.png)
![1-(2-pyridinylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4127703.png)

![2-[2-(1,3-benzothiazol-2-ylthio)propanoyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide](/img/structure/B4127719.png)
![N-(3,4-dichlorophenyl)-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B4127720.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide](/img/structure/B4127721.png)
![3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanoic acid](/img/structure/B4127730.png)
![N-[4-(diethylamino)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B4127742.png)
![N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-3,5-dimethylbenzamide](/img/structure/B4127745.png)
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N'-(2-furylmethyl)thiourea](/img/structure/B4127752.png)
![4,4-dimethyl-1-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B4127755.png)
![methyl 2-({[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4127756.png)
![ethyl 5-benzyl-2-({[4-(2-pyrimidinyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4127781.png)
![methyl (1-{[(3,4-dichlorophenyl)amino]carbonyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B4127786.png)